molecular formula C11H10ClNO B8628649 5-Benzyl-2-(chloromethyl)-1,3-oxazole CAS No. 89102-64-7

5-Benzyl-2-(chloromethyl)-1,3-oxazole

Cat. No. B8628649
M. Wt: 207.65 g/mol
InChI Key: GUQULPIUBLGXDJ-UHFFFAOYSA-N
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Patent
US04812470

Procedure details

1-Diazo-3-phenyl-2-propanone (0.8 g, 5 mmol) in dichloromethane (5 ml) was added to a mixture of boron trifluoride diethyl etherate (1.2 ml, 10 mmol), chloroacetonitrile (6.4 ml, 100 mmol) and dichloromethane (5 ml) at 20° C. After 0.5 h at 20° C. the solution was washed with cold aqueous 20% sodium hydroxide, dried (MgSO4), and evaporated under reduced pressure to give an oil which was purified by chromatography (10 g silica, dichloromethane) to give 2-chloromethyl-5-benzyl oxazole as a yellow oil (0.64 g, 62%); δH (CDCl3) 7.2 (5H, S, aryl), 6.7 (1H, S, het-H), 4.5 (2H, S, CH2Cl), 4.2 (2H, S, CH2Ar), 2-Chloromethyl-5-benzyloxazole (0.6 g, 3 mmol) and triethyl phosphite (0.7 ml, 4.5 mmol) were heated together for 1 h at 160° C. and then cooled. Direct chromatography (10 g silica, 0 to 5% methanol in dichloromethane) then gave diethyl 5-benzyl-2-oxazolylmethyl phosphonate as a light brown oil (0.65 g, 70%); δH (CDCl3) 7.2 (5H, S, aryl), 6.7 (1H, S, het-H), 4.1 (4H, m, OCH2), 3.9 (2H, S, CH2Ar), 3.3 (2H, d, CH2P), 1.3 (6H, t, Me).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1](=[CH:3][C:4](=[O:12])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[N-].B(F)(F)F.CCOCC.[Cl:22][CH2:23][C:24]#N>ClCCl>[Cl:22][CH2:23][C:24]1[O:12][C:4]([CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[CH:3][N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[N+](=[N-])=CC(CC1=CC=CC=C1)=O
Name
Quantity
1.2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
6.4 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 0.5 h at 20° C. the solution was washed with cold aqueous 20% sodium hydroxide
Duration
0.5 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (10 g silica, dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC(=CN1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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